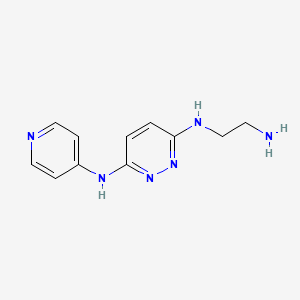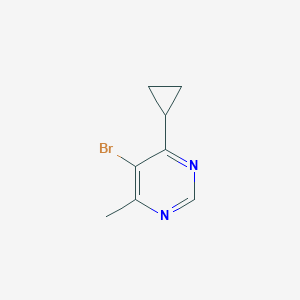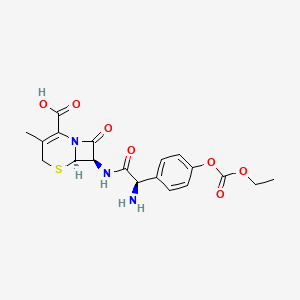![molecular formula C8H12ClN3O B1488222 2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol CAS No. 1250611-22-3](/img/structure/B1488222.png)
2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol
概要
説明
2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 2-chloropyrimidin-4-ylamine with butan-1-ol under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of nucleic acid interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: It can be utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol can be compared with other similar compounds, such as:
2-[(2-Chloropyrimidin-4-yl)amino]ethanol: A closely related compound with a shorter alkyl chain.
2-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol: Another analog with a different alkyl chain length.
2-[(2-Chloropyrimidin-4-yl)amino]pentan-1-ol: A compound with a longer alkyl chain.
These compounds share structural similarities but may exhibit different properties and applications due to variations in their molecular structure.
特性
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-6(5-13)11-7-3-4-10-8(9)12-7/h3-4,6,13H,2,5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOOOHJVCOYWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




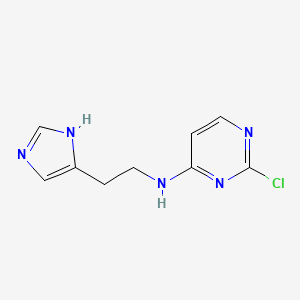
![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)
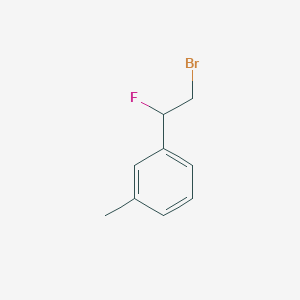
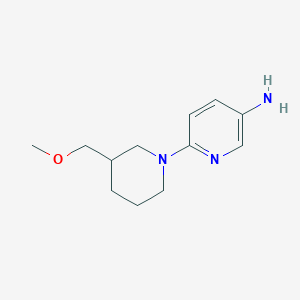

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)
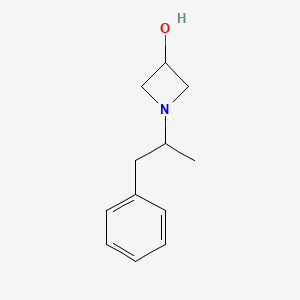
![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)
